N-(cyanomethyl)-2-methyl-4-phenoxybutanamide
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Overview
Description
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is an organic compound that features a cyanomethyl group, a phenoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide can be achieved through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 2-methyl-4-phenoxybutanoic acid with cyanomethylamine under suitable conditions to form the desired product. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is unique due to its combination of a cyanomethyl group and a phenoxy group attached to a butanamide backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFPLODDYTBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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